REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](N)=[CH:5][CH:4]=1.[N+:10]([C:13]1[CH:21]=[CH:20][C:16](C(Cl)=O)=[CH:15][CH:14]=1)([O-:12])=[O:11].[OH2:22].[N:23]1[CH:28]=CC=CC=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:28]([NH:23][C:16]2[CH:15]=[CH:14][C:13]([N+:10]([O-:12])=[O:11])=[CH:21][CH:20]=2)=[O:22])=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
the precipitate was collected with filtrate under vacuum pressure
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Type
|
WASH
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Details
|
washed with 5% sodium bicarbonate (2×10 ml)
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Type
|
CUSTOM
|
Details
|
The product 3 was used in the next step without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |